molecular formula C26H22N4O4S B12146590 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12146590
M. Wt: 486.5 g/mol
InChI Key: ZYVSOKADWWYIEW-UHFFFAOYSA-N
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Description

This compound features a tricyclic core structure (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) with distinct functional groups:

  • Benzenesulfonyl group at position 5, which may enhance electrophilic properties and influence binding interactions.
  • (4-Methoxyphenyl)methyl substituent at position 7, likely improving solubility due to the methoxy group’s polarity.
  • Methyl group at position 11, which could sterically modulate interactions.

While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs align with compounds studied for pharmacological or material science applications, such as kinase inhibition or supramolecular assembly .

Properties

Molecular Formula

C26H22N4O4S

Molecular Weight

486.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H22N4O4S/c1-17-7-6-14-29-24(17)28-25-21(26(29)31)15-22(35(32,33)20-8-4-3-5-9-20)23(27)30(25)16-18-10-12-19(34-2)13-11-18/h3-15,27H,16H2,1-2H3

InChI Key

ZYVSOKADWWYIEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple stepsCommon reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include sulfuric acid for sulfonation, phosphorus pentachloride for chlorination, and various organic solvents for reaction media. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Group Variations

A closely related compound, 5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-... (CAS 862488-54-8), replaces the benzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety and lacks the (4-methoxyphenyl)methyl group . Key differences include:

  • Solubility : The absence of the polar methoxy group may reduce aqueous solubility compared to the target compound.
Compound Sulfonyl Substituent Polar Groups Molecular Weight (Da)* Potential Impact
Target compound Benzenesulfonyl 4-Methoxyphenyl ~520 (estimated) Enhanced solubility, H-bonding
5-(4-Fluorobenzenesulfonyl) derivative 4-Fluorobenzenesulfonyl None ~490 (estimated) Increased electrophilicity

*Molecular weights estimated based on structural analogs.

Methoxyphenyl-Containing Analogs

Compounds such as 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one () share the 4-methoxyphenyl group but differ in core structure (tetracyclic vs. tricyclic) . The methoxy group’s role in both compounds likely includes:

  • Solubility enhancement : Via polar interactions.
  • Steric effects : Influencing molecular packing in crystalline states or target binding.

Spiro and Tricyclic Derivatives

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[...]decane-6,10-dione () features a spirocyclic core with a benzothiazole ring, contrasting with the target’s tricyclic system . Key comparisons:

  • Rigidity : The spiro structure may restrict conformational flexibility compared to the target’s tricyclic system.
  • Substituent effects: The dimethylamino group in this analog could enhance basicity, unlike the target’s neutral methoxy group.

Functional Implications of Structural Differences

  • Hydrogen bonding: The imino group in the target compound may form stronger hydrogen bonds than the carbonyl groups in benzothiazepinones () .
  • Bioactivity : Fluorinated sulfonyl groups (as in ) are common in kinase inhibitors, suggesting the target compound could share similar applications .
  • Crystallinity : The methoxyphenyl group’s polarity might promote specific crystal packing motifs, as seen in hydrogen-bonded networks () .

Biological Activity

The compound 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to explore its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S and a molecular weight of approximately 366.44 g/mol. Its structure incorporates a tricyclic framework , an imino group , and a benzenesulfonyl moiety , which are crucial for its biological interactions.

Structural Characteristics

FeatureDescription
Molecular FormulaC19H18N4O2SC_{19}H_{18}N_{4}O_{2}S
Molecular Weight366.44 g/mol
Functional GroupsBenzenesulfonyl, Imino
Structural ClassTricyclic compound

Anticancer Activity

Research indicates that compounds similar to 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one exhibit various biological activities including anticancer properties . The presence of the triazole ring is particularly noted for enhancing antitumor efficacy.

Case Study: Anticancer Mechanisms

In a study examining the effects of related triazole compounds on cancer cell lines:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : The compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 µM.
  • Mechanism of Action : Induction of apoptosis via the mitochondrial pathway was observed.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals effectively.

Data on Antioxidant Activity

Compound NameIC50 (µM)Mechanism
5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]15Free radical scavenging
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)20Reducing power

Other Biological Activities

Additional studies have indicated that this compound may possess:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

Synthesis and Modifications

The synthesis of 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several steps that require optimization for yield and purity.

Synthetic Pathway Overview

  • Formation of the Tricyclic Core : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Via electrophilic substitution.
  • Final Purification : Using chromatographic techniques.

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